molecular formula C27H29N7 B1194229 2'-(4-Dimethylaminophenyl)-5-(4-methyl-1-piperazinyl)-2,5'-BI-benzimidazole CAS No. 23555-00-2

2'-(4-Dimethylaminophenyl)-5-(4-methyl-1-piperazinyl)-2,5'-BI-benzimidazole

Cat. No. B1194229
CAS RN: 23555-00-2
M. Wt: 451.6 g/mol
InChI Key: VMCOQLKKSNQANE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzimidazole derivatives often involves the cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives, such as nitriles or esters. The synthesis can be tailored by substituting different functional groups to yield compounds with desired properties. For instance, the synthesis of 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles, which share structural similarities with the target compound, demonstrates the versatility in synthesizing benzimidazole derivatives through the manipulation of dialkylamino groups (H. Burch, R. M. Herbst, 1966).

Scientific Research Applications

  • Antibacterial and Biofilm Inhibition Activities : Novel derivatives of this compound have shown potent antibacterial efficacies and biofilm inhibition activities. For instance, specific derivatives demonstrated significant inhibitory activities against bacterial strains like E. coli, S. aureus, and S. mutans, with IC50 values indicating more effective biofilm inhibition than the reference drug Ciprofloxacin (Mekky & Sanad, 2020).

  • H1-Antihistaminic Agents : Derivatives of this compound have been synthesized and tested for H1-antihistaminic activity, both in vitro and in vivo. Certain derivatives, especially those with specific substituents, exhibited potent antihistaminic activity (Iemura et al., 1986).

  • Cancer Treatment Applications : A derivative of this compound was synthesized as a candidate for application in boron neutron capture therapy for cancer treatment. The synthesis involved introducing a decaborane group into a specific precursor compound (Argentini et al., 1998).

  • Antifungal Potential : Benzimidazole and piperazine derivatives have been synthesized and screened for their antifungal potential against pathogens like Trichophyton rubrum and Candida albicans, showing moderate activity compared to ketoconazole (Gadhave et al., 2012).

  • DNA Minor Groove Binding : Hoechst 33258, a synthetic dye analog of this compound, is known to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. It has applications in chromosome and nuclear staining, flow cytometry, and as a model system for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).

  • Antihelminthic Activity : Some derivatives of this compound have been studied for their antihelminthic activity, showing promising results against parasites such as Trichinella spiralis and Hymenolepis nana (Mavrova et al., 2006).

properties

IUPAC Name

N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCOQLKKSNQANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332276
Record name Hoechst 34580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(4-Dimethylaminophenyl)-5-(4-methyl-1-piperazinyl)-2,5'-BI-benzimidazole

CAS RN

23555-00-2
Record name Hoechst 34580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CJ Squire, LJ Baker, GR Clark, RF Martin… - Nucleic acids …, 2000 - academic.oup.com
The DNA photosensitisers m-iodo Hoechst and m-iodo, p-methoxy Hoechst have been co-crystallised with the oligonucleotide d(CGCGAATTCGCG) 2 and their crystal structures …
Number of citations: 43 academic.oup.com
ACS Sacco - 2017 - repositorio.ufscar.br
The main focus of this work was to study two types of non-covalent interactions: π interactions and hydrogen bonds. This type of study is necessary when one wants to analyze, for …
Number of citations: 1 repositorio.ufscar.br

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